1-Acetylimidazole-13C2

Catalog No.
S13955765
CAS No.
M.F
C5H6N2O
M. Wt
112.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Acetylimidazole-13C2

Product Name

1-Acetylimidazole-13C2

IUPAC Name

1-imidazol-1-yl(1,2-13C2)ethanone

Molecular Formula

C5H6N2O

Molecular Weight

112.10 g/mol

InChI

InChI=1S/C5H6N2O/c1-5(8)7-3-2-6-4-7/h2-4H,1H3/i1+1,5+1

InChI Key

VIHYIVKEECZGOU-AEGZSVGQSA-N

Canonical SMILES

CC(=O)N1C=CN=C1

Isomeric SMILES

[13CH3][13C](=O)N1C=CN=C1

1-Acetylimidazole-13C2 is a stable isotopic variant of 1-acetylimidazole, where two carbon atoms in the acetyl group are replaced with the carbon isotope 13C^{13}C. This compound is notable for its structural features, including an imidazole ring, which is a five-membered aromatic ring containing two nitrogen atoms. The presence of the acetyl group (COCH3-COCH_3) enhances its reactivity and solubility in organic solvents, making it useful in various chemical applications. The molecular formula for 1-acetylimidazole-13C2 is C4H4N2OC_4H_4N_2O, with a molecular weight of approximately 100.09 g/mol.

Typical of acylated imidazoles. Key reactions include:

  • Nucleophilic Substitution: The nitrogen atom in the imidazole ring can act as a nucleophile, allowing for substitution reactions with various electrophiles.
  • Acylation Reactions: It can undergo further acylation to form more complex imidazole derivatives.
  • Condensation Reactions: It can react with amines or alcohols to form imidazolium salts or esters, respectively.

These reactions are significant in synthetic organic chemistry and pharmaceutical development.

The biological activity of 1-acetylimidazole-13C2 has been explored primarily through its role as a metabolic tracer. Its isotopic labeling allows researchers to track metabolic pathways involving imidazole derivatives in biological systems. Studies have shown that compounds like 1-acetylimidazole can influence enzyme activity and metabolic flux, particularly in studies involving cancer metabolism and drug development .

The synthesis of 1-acetylimidazole-13C2 can be achieved through several methods:

  • Direct Acylation: Reacting imidazole with an acetylating agent (such as acetic anhydride) under controlled conditions. This method typically requires careful temperature management to prevent byproduct formation.
  • Ketenes Reaction: A method described in patents involves reacting ketenes with imidazoles possessing available imino-hydrogen atoms, which allows for efficient synthesis without excessive byproducts .
  • Isotopic Enrichment: The incorporation of 13C^{13}C can be achieved during the synthesis using labeled precursors or through specific reactions designed to introduce the isotope selectively.

1-Acetylimidazole-13C2 is utilized in various fields:

  • Metabolic Studies: As a tracer in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to study metabolic pathways and enzyme kinetics.
  • Pharmaceutical Development: Its derivatives are often investigated for potential therapeutic effects due to their biological activities.
  • Chemical Synthesis: Used as a building block for synthesizing more complex organic molecules.

Interaction studies of 1-acetylimidazole-13C2 focus on its binding properties and metabolic pathways. Research indicates that it can interact with enzymes involved in metabolic processes, providing insights into its role as a substrate or inhibitor. For example, studies using hyperpolarized 13C^{13}C compounds have demonstrated how these interactions can be monitored in vivo, revealing critical information about tumor metabolism and treatment responses .

Several compounds share structural similarities with 1-acetylimidazole-13C2, including:

Compound NameStructure FeaturesUnique Characteristics
1-MethylimidazoleImidazole ring with methyl groupLess reactive than acyl derivatives
2-AcetylimidazoleAcetyl group at the 2-positionDifferent reactivity profile
Imidazolium SaltsPositively charged imidazole derivativesOften used as catalysts or ionic liquids
AcetamidoimidazoleAmido group replacing one hydrogenPotentially more polar than acetyl derivative

The uniqueness of 1-acetylimidazole-13C2 lies in its isotopic labeling, which allows for detailed tracing of metabolic pathways, setting it apart from its non-labeled counterparts.

XLogP3

-0.3

Hydrogen Bond Acceptor Count

2

Exact Mass

112.054722490 g/mol

Monoisotopic Mass

112.054722490 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-10-2024

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